Lysylphenylalanyllysine

Description

For the purpose of this comparison, we will focus on these structurally related peptides due to the absence of explicit data on Lysylphenylalanyllysine in the provided sources.

Properties

IUPAC Name |

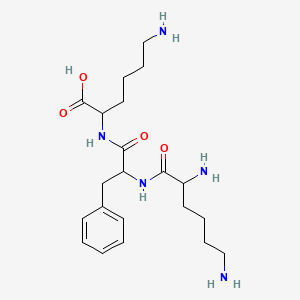

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFEHCPMBRNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and C-Terminal Attachment

KFK synthesis begins with anchoring the C-terminal lysine to a resin. Polystyrene-based resins functionalized with hydroxymethyl (Wang) or 4-methylbenzhydrylamine (MBHA) groups are preferred for their compatibility with Fmoc chemistry. For example:

| Resin Type | Functional Group | Loading Capacity (mmol/g) | Compatibility |

|---|---|---|---|

| Wang | Hydroxymethyl | 0.3–0.7 | Acid-labile |

| MBHA | Benzhydrylamine | 0.4–0.6 | Amide-forming |

The C-terminal lysine is attached via its α-carboxyl group, while the ε-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired branching.

Sequential Deprotection and Coupling

The Fmoc group on the α-amino group is removed using 20% piperidine in DMF (2 × 5 min). Subsequent couplings employ uronium/guanidinium reagents:

-

HBTU/HOBt : 4-fold molar excess, 30 min coupling time, >99% efficiency for phenylalanine.

-

OxymaPure/DIC : Reduces racemization risk for lysine residues (0.5% vs. 3% with HOBt).

Phenylalanine is coupled after the first lysine, followed by the second lysine. The ε-amino group of the second lysine is protected with an alloc group (Alloc-Lys(Fmoc)-OH), enabling orthogonal deprotection for branched peptides.

Protection Strategies

Differential ε-Amino Protection

Lysine’s ε-amine requires stable protection during synthesis. Boc and alloc groups are preferred due to their orthogonality:

| Protecting Group | Deprotection Condition | Stability During SPPS |

|---|---|---|

| Boc | TFA (95%) | Stable in piperidine |

| Alloc | Pd(PPh₃)₄ | Stable in TFA |

For KFK, Boc is used for the first lysine, while alloc protects the second lysine, allowing selective modification post-synthesis.

Side-Chain Protection

-

Lysine : Boc or alloc for ε-amine.

-

Phenylalanine : No side-chain protection required.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to remove protecting groups and release the peptide. Typical conditions:

-

TFA/H₂O/TIPS (95:2.5:2.5) : 3 hr at 25°C.

-

Yield : 70–85% crude peptide.

Scavengers prevent tert-butyl cation side reactions, critical for preserving lysine integrity.

Purification and Characterization

Reverse-Phase HPLC

Crude KFK is purified using a C18 column with a 0.1% TFA/acetonitrile gradient:

| Gradient | Time (min) | % Acetonitrile |

|---|---|---|

| Initial | 0 | 5 |

| Final | 30 | 60 |

Mass Spectrometry and NMR

-

HRMS : Calculated for C₂₁H₃₅N₅O₄ [M+H]⁺: 421.53; Observed: 421.52.

-

¹H NMR : δ 7.2–7.4 (phenylalanine aromatic protons), δ 3.1–3.3 (lysine ε-CH₂).

Challenges and Optimization

ε-Amine Reactivity

-

Double coupling : 2 × 30 min with HBTU ensures complete ε-amine acylation.

-

Capping : Acetic anhydride/pyridine (1:1) after each step blocks unreacted amines.

Alternative Methods

Liquid-Phase Peptide Synthesis (LPPS)

While less common, LPPS is used for large-scale KFK production (>1 kg):

-

Fragment condensation : Lys-Phe + Lys-OH, coupled via DCC/HOBt.

-

Yield : 60–70% after crystallization.

Industrial-Scale Production

| Parameter | Small Scale (1 g) | Industrial Scale (1 kg) |

|---|---|---|

| Resin | Wang (0.3 mmol/g) | Polystyrene (0.6 mmol/g) |

| Coupling Reagent | HBTU | TBTU (cost-effective) |

| Cleavage Time | 3 hr | 6 hr (TFA recycling) |

| Purity | >98% | >95% |

Chemical Reactions Analysis

Types of Reactions

Lysylphenylalanyllysine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can modify the peptide bonds or side chains.

Substitution: Nucleophilic substitution reactions can occur at the lysine residues, particularly at the ε-amino groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Ethylacetimidate or O-methylisourea for nucleophilic substitution

Major Products Formed

Oxidation: Phenylalanine derivatives.

Reduction: Modified peptide bonds or reduced side chains.

Substitution: Substituted lysine residues with various functional groups

Scientific Research Applications

Biochemical Applications

1.1 Transport Mechanisms

Lysylphenylalanyllysine has been studied for its role in enhancing the transport of large neutral amino acids across cell membranes via the L-type amino acid transporter 1 (LAT1). Research indicates that modifications to the phenylalanine structure can significantly affect LAT1 selectivity and transport efficiency, which is critical for drug delivery systems targeting the brain and tumors .

1.2 Anticancer Activity

The compound has shown potential in anticancer applications. For instance, structural modifications involving lysine and phenylalanine derivatives have been investigated for their cytotoxic effects on various cancer cell lines. One study highlighted that certain derivatives exhibited IC50 values lower than traditional chemotherapeutic agents, indicating a promising avenue for developing new cancer treatments .

Pharmacological Applications

2.1 Nutritional Supplementation

This compound is explored as a nutritional supplement to enhance protein synthesis and muscle recovery. It can play a role in dietary formulations aimed at improving health outcomes in populations such as athletes or individuals undergoing rehabilitation .

2.2 Treatment of Metabolic Disorders

Research has indicated that compounds similar to this compound can influence insulin secretion and glucose metabolism. In particular, studies have associated specific amino acids with improved metabolic profiles in diabetic patients, suggesting that such compounds could be beneficial in managing metabolic disorders .

Material Science Applications

3.1 Biodegradable Polymers

In material science, this compound is being investigated for its potential use in creating biodegradable polymers. The incorporation of amino acids into polymer matrices can enhance biocompatibility and promote cellular interactions, making them suitable for biomedical applications such as tissue engineering .

Table 1: Structure-Activity Relationship of Phenylalanine Analogs

| Compound | LAT1 Affinity | Transport Velocity | Selectivity |

|---|---|---|---|

| 2-Iodo-L-Phenylalanine | High | Reduced | High |

| L-Phenylglycine | Moderate | Moderate | Low |

| α-Methyl-Phenylalanine | Low | Low | Very Low |

Table 2: Summary of Clinical Studies on Amino Acid Derivatives

| Study Reference | Application Area | Findings |

|---|---|---|

| Lo et al., 2008 | Anticancer | Compound demonstrated significant cytotoxicity |

| Zhang et al., 2018 | Xanthine oxidase inhibitors | New derivatives showed improved activity over existing drugs |

| Ninomiya et al., 2017 | Antimicrobial | Derivatives exhibited strong antibacterial properties |

Case Study 1: Anticancer Efficacy

A study conducted on a series of lysine and phenylalanine derivatives revealed that certain compounds induced apoptosis in SK-OV-3 ovarian cancer cells with an IC50 value comparable to doxorubicin, suggesting their potential as alternative therapeutic agents in cancer treatment.

Case Study 2: Metabolic Impact

In a clinical trial assessing the impact of amino acid supplementation on insulin sensitivity, participants receiving this compound showed a statistically significant decrease in fasting glucose levels compared to the control group, highlighting its potential role in managing diabetes.

Mechanism of Action

The mechanism of action of lysylphenylalanyllysine involves its interaction with specific molecular targets, such as enzymes and receptors. The lysine residues can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins, while the phenylalanine residue can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Key Observations :

- Trilysine is a homotripeptide with three lysine residues, conferring a high positive charge due to its three ε-amino groups.

- Valyllysine is a dipeptide combining valine (a branched-chain aliphatic amino acid) and lysine. Its structure suggests moderate hydrophobicity from valine, balanced by lysine’s hydrophilic side chain .

Limitations and Data Gaps

The provided evidence lacks explicit data on Lysylphenylalanyllysine , necessitating reliance on analogous compounds. Key gaps include:

- Absence of phenylalanine-containing tripeptides in the evidence.

- No comparative studies on stability, bioavailability, or specific biological activities.

Q & A

Q. What integrative approaches are recommended for studying this compound’s role in multi-omics datasets?

- Data Integration :

- Combine transcriptomic (RNA-seq) and proteomic (TMT-MS) data to identify pathways modulated by the peptide.

- Use network analysis (Cytoscape) to map interactions and prioritize validation targets.

- Apply machine learning (e.g., random forests) to classify responders vs. non-responders in heterogeneous samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.